1-Bromo-2-fluorobutane

Catalog No.
S750803
CAS No.
1871-73-4
M.F
C4H8BrF
M. Wt
155.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluorobutane

CAS Number

1871-73-4

Product Name

1-Bromo-2-fluorobutane

IUPAC Name

1-bromo-2-fluorobutane

Molecular Formula

C4H8BrF

Molecular Weight

155.01 g/mol

InChI

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3

InChI Key

BMJVYLYFMNOKCF-UHFFFAOYSA-N

SMILES

CCC(CBr)F

Canonical SMILES

CCC(CBr)F

1-Bromo-2-fluorobutane is an organohalogen compound with the molecular formula C4H8BrF. This colorless liquid is notable for its unique reactivity due to the presence of both bromine and fluorine atoms on a butane backbone. It serves as a versatile intermediate in organic synthesis, facilitating the introduction of halogen functionalities into various organic molecules, which can significantly alter their chemical properties and biological activities .

There is no documented information on a specific mechanism of action for 1-bromo-2-fluorobutane in biological systems.

Due to the presence of bromine and fluorine, 1-bromo-2-fluorobutane is likely to be:

  • Irritating: It may cause skin and eye irritation upon contact [].
  • Harmful if inhaled: The fumes can irritate the respiratory system.

Organic Synthesis:

1-Bromo-2-fluorobutane serves as a valuable alkylating agent in organic synthesis. Its reactive bromine atom readily undergoes substitution reactions with various nucleophiles, enabling the introduction of the fluorinated butyl group into target molecules. This functionality is crucial in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and advanced materials [].

  • Nucleophilic Substitution (SN2): The compound readily participates in nucleophilic substitution reactions, primarily due to the bromine atom acting as a good leaving group. Common nucleophiles include sodium hydroxide, potassium cyanide, and sodium azide, resulting in various derivatives of 2-fluorobutane.
  • Elimination Reactions (E2): Under basic conditions, 1-bromo-2-fluorobutane can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide or sodium ethoxide are typically used in these reactions.
  • Reduction: The compound can also be reduced to yield 2-fluorobutane using reducing agents like lithium aluminum hydride.

Several methods exist for synthesizing 1-bromo-2-fluorobutane:

  • Halogen Exchange Reaction: One common method involves reacting 1-bromo-2-butanol with hydrogen fluoride in the presence of a catalyst. This reaction substitutes the hydroxyl group with a fluorine atom under mild conditions.
  • Direct Halogenation: Another approach is the direct halogenation of 2-fluorobutane with bromine using a radical initiator. This method requires careful control of temperature and reaction time to achieve selective bromination at the desired position.

1-Bromo-2-fluorobutane finds various applications in organic synthesis and chemical research:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate for synthesizing more complex organic molecules, particularly those requiring specific halogen functionalities.
  • Pharmaceutical Research: Its unique reactivity makes it valuable in drug development, where modifications to molecular structures can lead to enhanced therapeutic effects.
  • Material Science: The compound may also have applications in developing new materials with specific chemical properties due to its halogen content .

Interaction studies involving 1-bromo-2-fluorobutane focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in various chemical pathways and its potential effects on biological systems. For instance, understanding how it interacts with biological macromolecules can provide insights into its pharmacological potential or toxicity .

1-Bromo-2-fluorobutane can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameStructureKey Differences
1-Bromo-2-chlorobutaneC4H8BrClContains chlorine instead of fluorine; differing reactivity due to electronegativity.
1-Bromo-2-iodobutaneC4H8BrIIodine is a better leaving group than bromine, leading to faster nucleophilic substitution reactions.
1-Bromo-2-methylbutaneC5H11BrA branched isomer that affects steric properties and reactivity patterns.

Each of these compounds exhibits distinct physical and chemical properties due to variations in their halogen constituents and structural configurations, making them suitable for different applications in organic synthesis and materials science .

XLogP3

2.3

Dates

Last modified: 08-15-2023

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